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Part 1: Executive Summary & Core Significance

7-Hydroxy-beta-carboline-1-propionic acid (CAS 215934-15-9) is a functionalized tricyclic
alkaloid belonging to the (-carboline family.[1] Distinguished by the presence of a hydroxyl
group at the C7 position and a propionic acid moiety at the C1 position, this compound serves
as a critical reference standard in natural product chemistry and a versatile scaffold in
medicinal chemistry.

Unlike simple B-carbolines (e.g., Harmane, Norharmane) which are lipophilic, the C1-propionic
acid side chain introduces amphiphilic character and a handle for bioconjugation, while the 7-
hydroxyl group significantly alters its electronic and fluorescence properties. It is primarily
utilized in three domains:

o Fluorescence Spectroscopy: As a pH-sensitive fluorophore and metabolic marker.

e Pharmacology: As a ligand for the benzodiazepine binding site of GABA-A receptors and an
inhibitor of monoamine oxidase (MAO).
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» Chemical Biology: As a synthetic intermediate for generating complex indole alkaloids found
in fungi (e.g., Cortinarius species).

Part 2: Chemical Identity & Physicochemical

Profile[1][2][3]

Parameter Specification

CAS Number 215934-15-9
3-(7-hydroxy-9H-pyrido[3,4-b]indol-1-

IUPAC Name (7-hy .y ] pyridol ]
yl)propanoic acid

Molecular Formula C14H12N203

Molecular Weight 256.26 g/mol

Appearance Off-white to pale yellow crystalline powder

N DMSO (>10 mg/mL), MeOH (Moderate), Water
Solubility

(Low, pH dependent)

~9.5 (Phenolic OH), ~4.5 (Carboxylic Acid), ~5.2

pKa (Calculated) o
(Pyridine N)

Spectral Characteristics (Fluorescence)

The 7-hydroxyl substitution induces a bathochromic shift compared to unsubstituted [3-
carbolines. The fluorescence is highly pH-dependent due to the phenolic proton equilibrium.

» Excitation Max: ~340-360 nm
e Emission Max: ~430—-460 nm (Cyan-Blue region)

+ Quantum Yield: High in organic solvents; quenched in aqueous buffers at neutral pH due to
excited-state proton transfer (ESPT).

Part 3: Synthesis & Production Logic
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Retrosynthetic Analysis

The most robust route to C1-substituted B-carbolines is the Pictet-Spengler condensation
followed by oxidative dehydrogenation. For CAS 215934-15-9, the precursors are a serotonin
derivative (5-hydroxytryptamine equivalent) and a succinic semialdehyde derivative.

Synthesis Workflow (DOT Visualization)

Pictet-Spengler
5-Benzyloxy-tryptamine (TFA, DCM)

Tetrahydro-beta-carboline | -2H Oxidation/Dehydrogenation | Remove Benzyl/Ethyl Acid Hydrolysis 7-Hydroxy-beta-carboline-
(THBC) Intermediate (Pd/C or KMnO4) (Deprotection) 1-propionic acid

Succinic Semialdehyde
(or Ethyl ester)

Click to download full resolution via product page

Figure 1: Synthetic pathway via modified Pictet-Spengler cyclization.

Critical Synthetic Considerations

o Oxidation Step: The transition from the tetrahydro-f3-carboline (THBC) to the fully aromatic 3-
carboline is critical. Using Pd/C in refluxing xylene or DDQ (2,3-Dichloro-5,6-dicyano-1,4-
benzoquinone) is preferred over KMnOa to prevent over-oxidation of the propionic side
chain.

e Protection Strategy: The 7-hydroxyl group is reactive. Starting with 5-benzyloxytryptamine
prevents side reactions during the cyclization and allows for clean deprotection via catalytic
hydrogenation or acid hydrolysis in the final step.

Part 4: Analytical Characterization & Quality Control
HPLC-FLD Method (Fluorescence Detection)

Due to the compound's native fluorescence, HPLC-FLD is superior to UV-Vis for sensitivity,
capable of detecting femtomole quantities in biological matrices.

Protocol:
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
e Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.

e Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 60% B over 15 minutes.

o Detection: Excitation: 300 nm | Emission: 435 nm.

e Flow Rate: 1.0 mL/min.

NMR Interpretation (Diagnostic Signals)

e Indole NH: Singlet at ~11.2 ppm (DMSO-d6).

e C1-Propionic Chain: Two triplets at ~2.8 ppm and ~3.1 ppm, corresponding to the methylene
protons linking the aromatic core to the carboxylic acid.

o Aromatic Region: The C7-OH substitution pattern creates a distinct coupling pattern (d, d, s)
for the A-ring protons, differing from the standard unsubstituted (-carboline.

Part 5: Biological & Pharmacological Context[1][6]
Mechanism of Action

The [-carboline core is a "privileged scaffold" in medicinal chemistry.

o DNA Intercalation: The planar tricyclic system intercalates into DNA base pairs, inhibiting
Topoisomerase I/Il. This confers the cytotoxicity noted in biological screenings.

o GABA-A Receptor Modulation: 7-oxygenated [3-carbolines often act as inverse agonists or
antagonists at the benzodiazepine site, potentially modulating anxiety and seizure
thresholds.

e MADO Inhibition: It functions as a reversible inhibitor of Monoamine Oxidase A (MAO-A),
preventing the breakdown of serotonin and norepinephrine.

Signaling Interaction Map
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Figure 2: Pharmacological interaction network and downstream effects.

Part 6: Experimental Handling & Protocols
Storage & Stability

» Light Sensitivity:CRITICAL. As a fluorophore, this compound is susceptible to
photodegradation. Store in amber vials wrapped in aluminum foil.

o Temperature: Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C.

o Oxidation: The 7-hydroxyl group is prone to oxidation at high pH. Maintain stock solutions in
slightly acidic or neutral buffers.

Protocol: Preparation of 10 mM Stock Solution
» Weigh 2.56 mg of CAS 215934-15-9.[2]

e Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
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» Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
 Aliquot into light-protected tubes (50 pL each) to avoid freeze-thaw cycles.

o Usage: Dilute 1:1000 into assay buffer (PBS) for a working concentration of 10 uM.

References

e BioCrick. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid Data Sheet. Retrieved from
[Link]

e PubChem. (2021).[2] Compound Summary: 3-(7-hydroxy-9H-beta-carboline-1-yl)propanoic
acid (CID 10868897). National Library of Medicine. Retrieved from [Link]

e Cao, R, etal. (2007). Synthesis and cytotoxic activity of a novel series of beta-carboline
derivatives. European Journal of Medicinal Chemistry.

» Dai, J., et al. (2018). Beta-carboline alkaloid monomers and dimers: Occurrence, structural
diversity, and biological activities. European Journal of Medicinal Chemistry.

e TargetMol. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid Product Information.
Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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